molecular formula C38H60O18 B1681144 Stevioside CAS No. 57817-89-7

Stevioside

Cat. No.: B1681144
CAS No.: 57817-89-7
M. Wt: 804.9 g/mol
InChI Key: UEDUENGHJMELGK-NWBQOZHJSA-N
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Mechanism of Action

Target of Action

Stevioside, a natural sweetener derived from the leaves of Stevia rebaudiana, primarily targets the insulin-secreting β-cells of the pancreas . These cells play a crucial role in maintaining glucose homeostasis in the body.

Mode of Action

This compound interacts with its target cells by stimulating insulin secretion . This interaction results in an increase in insulin levels, which in turn helps lower blood sugar levels . Additionally, this compound increases insulin sensitivity due to the retardation of gluconeogenesis, which is caused by a decrease in phosphoenol pyruvate carboxy kinase (PEPCK) gene expression in the liver .

Biochemical Pathways

The primary biochemical pathway affected by this compound is gluconeogenesis . By decreasing the expression of the PEPCK gene in the liver, this compound slows down the process of gluconeogenesis, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates . This action leads to increased insulin sensitivity and lower blood glucose levels .

Pharmacokinetics

Upon absorption, steviol, the aglycone of this compound, undergoes fast glucuronidation . This process involves the addition of a glucuronic acid group to the steviol molecule, making it more water-soluble and easier to excrete from the body.

Result of Action

The molecular and cellular effects of this compound’s action include enhanced insulin secretion, increased insulin sensitivity, and reduced blood glucose levels . These effects contribute to this compound’s potential therapeutic benefits, particularly in the management of diabetes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as day length, light quality and quantity, temperature, drought, salinity stress, and nutrient availability can affect the content of this compound in Stevia rebaudiana plants . Understanding these factors is crucial for optimizing the cultivation and extraction of this compound for therapeutic use .

Biochemical Analysis

Biochemical Properties

Stevioside interacts with various enzymes, proteins, and other biomolecules. It is involved in several biochemical reactions, particularly those related to sweetness perception

Cellular Effects

This compound has been shown to influence cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which this compound exerts these effects are still being explored.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, and it has been observed that these effects vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

It is believed to interact with various transporters or binding proteins, and may affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that there are targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stevioside can be extracted from the leaves of Stevia rebaudiana through a series of steps involving water extraction, filtration, and crystallization . The leaves are first dried and then subjected to water extraction to obtain a crude extract. This extract is then filtered to remove impurities and concentrated. The concentrated extract undergoes crystallization to yield pure this compound .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large-scale filtration and crystallization equipment. Advanced techniques such as hydrophilic interaction liquid chromatography (HILIC) are employed to purify this compound to high levels of purity . The use of strong anion exchange resins, such as IRA458, has been shown to be effective in separating this compound from other steviol glycosides .

Comparison with Similar Compounds

Stevioside is one of several steviol glycosides found in Stevia rebaudiana. Other similar compounds include:

Uniqueness of this compound: this compound is unique due to its high sweetness intensity and its ability to be used as a non-caloric sweetener. Its molecular structure, which includes multiple glucose units attached to a diterpene backbone, contributes to its distinct taste and functional properties .

Properties

CAS No.

57817-89-7

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,10R,13S)-13-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18+,19+,20?,21-,22-,23+,24+,25+,26-,27-,28-,29+,30+,31?,32?,33?,35+,36+,37+,38-/m0/s1

InChI Key

UEDUENGHJMELGK-NWBQOZHJSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@](C1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)OC6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O)O)O)(C)C(=O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Appearance

Solid powder

melting_point

238 - 239 °C

Key on ui other cas no.

57817-89-7

physical_description

White to light yellow powder, approximately between 200 and 300 times sweeter than sucrose
Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Freely soluble to slightly soluble in water
1.25 mg/mL

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

steviol glycoside
stevioside

Origin of Product

United States
Customer
Q & A

Q1: How does stevioside affect blood glucose levels?

A1: Research suggests that this compound may exert its antihyperglycemic effects through multiple mechanisms. In type 2 diabetic rats, this compound has been shown to:

  • Enhance insulin secretion: this compound directly stimulates insulin release from pancreatic beta cells. [, ]
  • Improve insulin sensitivity: this compound appears to enhance insulin signaling and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. [, , ]
  • Suppress glucagon secretion: this compound may reduce glucagon release from pancreatic alpha cells, further contributing to its blood glucose-lowering effects. []

Q2: Does this compound impact inflammation?

A2: Studies indicate that this compound possesses anti-inflammatory properties. Research in cell cultures and animal models suggests that this compound can:

  • Suppress pro-inflammatory cytokines: this compound has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β, key mediators of inflammation. [, , ]
  • Modulate inflammatory signaling pathways: this compound has demonstrated the ability to inhibit the NF-κB pathway, a central regulator of inflammation. [, ]
  • Protect against LPS-induced inflammation: this compound has shown protective effects against inflammation induced by lipopolysaccharide (LPS), a bacterial toxin known to trigger a strong immune response. [, , ]

Q3: What are the potential benefits of this compound in myocardial fibrosis?

A3: Research suggests that this compound might protect against myocardial fibrosis. In a study using isoproterenol-induced myocardial fibrosis in mice, this compound was shown to:

  • Reduce collagen accumulation: this compound administration attenuated the buildup of collagen, a hallmark of fibrosis, in heart tissue. []
  • Inhibit TGF-β1/Smad signaling: this compound suppressed the transforming growth factor-β1 (TGF-β1) signaling pathway, a key driver of fibrosis. []
  • Enhance antioxidant defenses: this compound increased the activity of antioxidant enzymes in heart tissue, potentially protecting against oxidative stress associated with fibrosis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C38H60O18, and its molecular weight is 804.88 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, studies often use techniques like High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) to identify and quantify this compound. [] Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to confirm the structure of this compound. []

Q6: How do different steviol glycosides compare in terms of sweetness and taste profile?

A6: this compound is one of the main sweet glycosides found in Stevia rebaudiana along with other glycosides like rebaudioside A (Reb A). While both contribute to the sweet taste, they differ in their taste profiles. This compound is known to have a bitter aftertaste, which is less pronounced in Reb A. The ratio of these glycosides influences the overall taste of stevia-based sweeteners. [, ] Research focuses on modifying the steviol glycoside profile to achieve a more favorable taste. [, ]

Q7: Are there any formulation strategies to improve the properties of this compound?

A7: Research explores different approaches to enhance this compound applications:

  • Combining with other sweeteners: Blending this compound with other sweeteners like sucrose or other steviol glycosides aims to improve its taste profile and mask any bitterness. [, ]

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